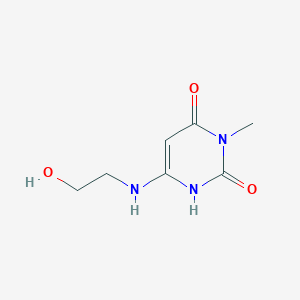
3-Methyl-6-(2-hydroxyethylamino)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(2-hydroxyethylamino)uracil is a useful research compound. Its molecular formula is C7H11N3O3 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Anticancer Properties
One of the most significant applications of 3-Methyl-6-(2-hydroxyethylamino)uracil is its potential as an anticancer agent. Research indicates that compounds structurally related to uracil can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the uracil structure can enhance its activity against tumor cells by inhibiting critical enzymes involved in cancer progression, such as thymidine phosphorylase .
1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of DNA Synthesis : By mimicking nucleobases, it can interfere with nucleic acid synthesis, thereby inhibiting cell proliferation.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, enhancing therapeutic efficacy.
Synthesis and Structural Modifications
2.1 Synthetic Pathways
The synthesis of this compound involves several steps, typically starting from uracil derivatives. The introduction of the hydroxyethylamino group at the 6-position is crucial for enhancing solubility and biological activity. Various synthetic routes have been explored to optimize yield and purity .
2.2 Structural Variations
Modifications to the core structure can lead to derivatives with improved pharmacological profiles. For example:
- Alkyl Substitutions : Altering the alkyl chain length or branching can influence the compound's lipophilicity and cellular uptake.
- Functional Group Variations : Introducing different functional groups can enhance binding affinity to target proteins or enzymes involved in cancer metabolism.
Propriétés
Numéro CAS |
13300-30-6 |
|---|---|
Formule moléculaire |
C7H11N3O3 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
6-(2-hydroxyethylamino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-10-6(12)4-5(8-2-3-11)9-7(10)13/h4,8,11H,2-3H2,1H3,(H,9,13) |
Clé InChI |
XCJLDLYHOCIIBD-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(NC1=O)NCCO |
SMILES canonique |
CN1C(=O)C=C(NC1=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















